

Lack of Publicly Available Data on the Solubility of Adenine Dihydroiodide

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Compound of Interest

Compound Name: Adenine dihydroiodide

Cat. No.: B15440383

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A comprehensive search of scientific literature, patents, and technical datasheets has revealed no specific quantitative data on the solubility of **adenine dihydroiodide** in any solvent. This suggests that this particular salt of adenine may not be commonly synthesized, studied, or commercially available. The reasons for this could include challenges in its synthesis, instability of the compound, or a lack of specific applications that would necessitate such research.

While direct data for **adenine dihydroiodide** is unavailable, valuable insights can be gleaned from the known solubility of adenine and its other salts, such as adenine hydrochloride and adenine sulfate. This information provides a foundational understanding of how the solubility of adenine, a sparingly soluble base, is enhanced by its conversion to a salt.

For researchers interested in the potential properties of **adenine dihydroiodide**, this guide provides a summary of the available solubility data for adenine and its common salts, along with a general experimental protocol for determining solubility.

Solubility of Adenine and its Common Salts

Adenine itself has low solubility in water and many organic solvents. However, its basic nature allows it to react with acids to form salts, which are generally more soluble in aqueous solutions.

Compound	Solvent	Temperature (°C)	Solubility
Adenine	Cold Water	Room Temperature	1 part in ~2000 parts
Adenine	Boiling Water	100	1 part in 40 parts
Adenine	Hot Alcohol	Not Specified	Slightly soluble
Adenine	Chloroform	Not Specified	Insoluble
Adenine	Ether	Not Specified	Insoluble
Adenine	1 M Hydrochloric Acid	Not Specified	20 mg/mL
Adenine Hydrochloride	Water	Not Specified	Water-soluble
Adenine Sulfate	0.5 M Hydrochloric Acid	Not Specified	Soluble

Note: The data presented is compiled from various sources and should be used for reference purposes. Precise solubility values can vary based on experimental conditions.

Experimental Protocol for Solubility Determination

For researchers who may synthesize **adenine dihydroiodide** and wish to determine its solubility, a common and reliable method is the isothermal shake-flask method.

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

- **Adenine dihydroiodide** (or the compound of interest)
- Selected solvents of high purity
- Analytical balance
- Thermostatically controlled shaker or water bath

- Centrifuge
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical technique like UV-Vis spectroscopy)
- Syringe filters (e.g., 0.45 μm PTFE or PVDF)

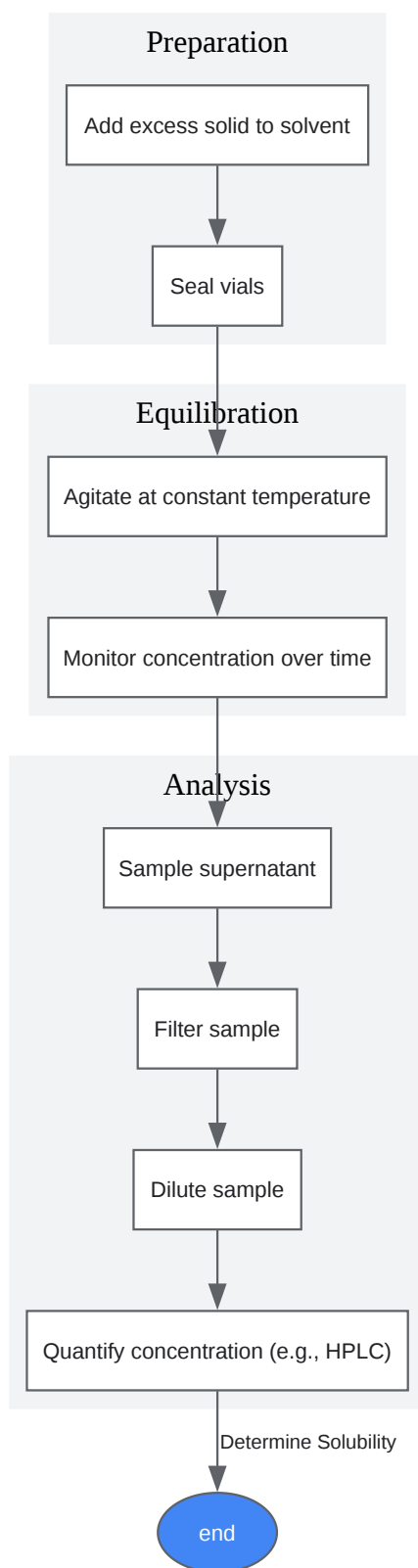
Methodology:

- Preparation of Saturated Solutions:
 - Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
 - Seal the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
 - Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
- Sample Preparation and Analysis:
 - After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.
 - If necessary, centrifuge the samples to further separate the solid and liquid phases.
 - Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette to match the experimental temperature.

- Immediately filter the withdrawn sample through a syringe filter to remove any remaining solid particles.
- Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the calibration range of the analytical instrument.
- Quantification:
 - Analyze the diluted samples using a validated HPLC or other appropriate analytical method to determine the concentration of the solute.
 - Prepare a calibration curve using standard solutions of known concentrations of the compound.
 - Calculate the solubility of the compound in the solvent based on the measured concentration and the dilution factor.

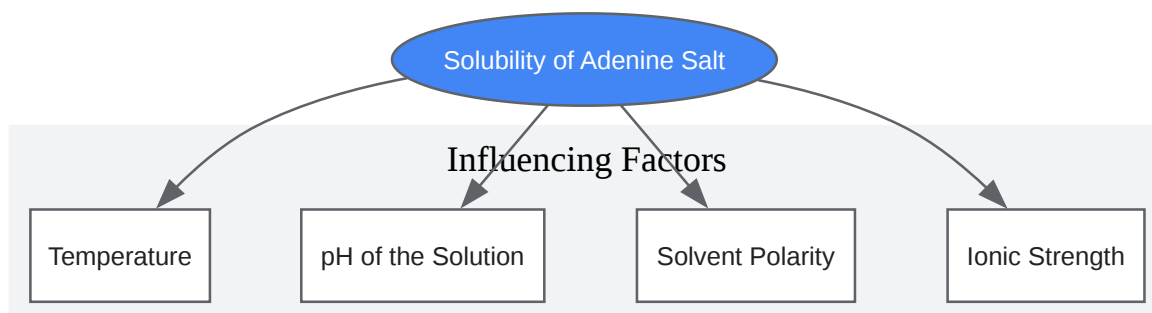
Visualization of Experimental Workflow and Influencing Factors

To aid in the understanding of the experimental process and the factors that govern solubility, the following diagrams are provided.



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Caption: A general workflow for the experimental determination of solubility using the isothermal shake-flask method.



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